molecular formula C14H16O2 B568568 1-Ethoxy-4-(methoxymethyl)naphthalene CAS No. 123674-50-0

1-Ethoxy-4-(methoxymethyl)naphthalene

Cat. No.: B568568
CAS No.: 123674-50-0
M. Wt: 216.28
InChI Key: MRMYEQAVJIHNOF-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(methoxymethyl)naphthalene (CAS 123674-50-0) is a naphthalene derivative with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol. Its structure consists of a naphthalene backbone substituted with an ethoxy group (-OCH₂CH₃) at the 1-position and a methoxymethyl group (-CH₂OCH₃) at the 4-position .

Properties

CAS No.

123674-50-0

Molecular Formula

C14H16O2

Molecular Weight

216.28

IUPAC Name

1-ethoxy-4-(methoxymethyl)naphthalene

InChI

InChI=1S/C14H16O2/c1-3-16-14-9-8-11(10-15-2)12-6-4-5-7-13(12)14/h4-9H,3,10H2,1-2H3

InChI Key

MRMYEQAVJIHNOF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)COC

Synonyms

Naphthalene, 1-ethoxy-4-(methoxymethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Ethoxy-4-(methoxymethyl)naphthalene with structurally related naphthalene derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 123674-50-0 C₁₃H₁₄O₂ 1-ethoxy, 4-methoxymethyl 202.25 High lipophilicity; potential synthetic intermediate
1-Methoxy-4-(methoxymethyl)naphthalene 112929-92-7 C₁₃H₁₄O₂ 1-methoxy, 4-methoxymethyl 202.25 Similar lipophilicity; used in organic reactions
1-Ethoxynaphthalene 5328-01-8 C₁₂H₁₂O 1-ethoxy 172.22 Boiling point: 280.5°C; simpler ether substituent
1-Methoxy-4-nitronaphthalene 4900-63-4 C₁₁H₉NO₃ 1-methoxy, 4-nitro 203.19 Electron-withdrawing nitro group; higher reactivity in electrophilic substitution
1-Bromo-4-(methoxymethoxy)naphthalene 70654-66-9 C₁₂H₁₁BrO₂ 1-bromo, 4-methoxymethoxy 283.12 Bromine enhances leaving-group potential; used in cross-coupling reactions

Key Differences and Implications

  • Substituent Effects: The methoxymethyl group in this compound introduces steric bulk compared to simpler substituents like methoxy or ethoxy. This may reduce crystallization tendencies and enhance solubility in nonpolar solvents . Electron-donating vs. Electron-withdrawing Groups: Unlike the nitro group in 1-Methoxy-4-nitronaphthalene (electron-withdrawing), the ethoxy and methoxymethyl groups are electron-donating, directing electrophilic substitution to specific positions on the naphthalene ring .
  • Reactivity and Synthetic Utility: The presence of two ether groups in this compound may stabilize carbocation intermediates in acid-catalyzed reactions, contrasting with brominated analogs (e.g., 1-Bromo-4-(methoxymethoxy)naphthalene), which are more reactive in nucleophilic substitutions .
  • Physical Properties: While 1-Ethoxynaphthalene has a boiling point of 280.5°C, the methoxymethyl substituent in the target compound likely raises its boiling point further due to increased molecular weight and intermolecular interactions.

Toxicological and Environmental Considerations

  • Toxicity: Limited data exist for this compound, but methylnaphthalenes (e.g., 1-methylnaphthalene) are known to cause respiratory and hepatic effects in animal studies .
  • Environmental Fate : Ether-containing naphthalenes are generally less volatile than their hydrocarbon counterparts but may persist in soils due to moderate hydrophobicity (logP ~2.8 predicted) .

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